11beta-Hydroxyprogesterone

説明

特性

IUPAC Name |

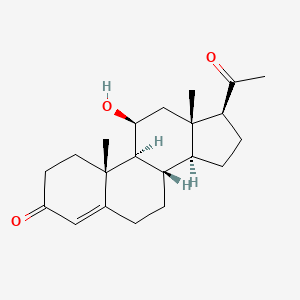

(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHCUBIASXHPK-ATWVFEABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701044492 | |

| Record name | 21-Deoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11beta-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

600-57-7 | |

| Record name | 11β-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 11-beta-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11.beta.-Hydroxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21-Deoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701044492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β-hydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11beta-Hydroxyprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 11β-Hydroxyprogesterone from Progesterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11β-hydroxyprogesterone from progesterone, a critical conversion in the production of various steroid-based pharmaceuticals. The document details both enzymatic and microbial methodologies, presenting a comparative analysis of their efficiencies and specificities. Key quantitative data from various studies are summarized in structured tables for ease of reference. Furthermore, this guide offers detailed experimental protocols for the replication of these synthetic routes. Visual representations of the core signaling pathway and a generalized experimental workflow are provided through Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and steroid biochemistry.

Introduction

11β-Hydroxyprogesterone is a steroid hormone that serves as a crucial intermediate in the synthesis of corticosteroids, a class of steroid hormones with potent anti-inflammatory and immunosuppressive properties. The introduction of a hydroxyl group at the 11β position of the progesterone molecule is a key step that imparts significant biological activity. This transformation can be achieved through two primary routes: direct enzymatic conversion using isolated enzymes and microbial biotransformation utilizing whole-cell systems.

The enzymatic approach primarily involves the use of steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). These cytochrome P450 enzymes are naturally found in the adrenal cortex and are responsible for the endogenous synthesis of corticosteroids[1][2]. For industrial and research applications, these enzymes can be produced recombinantly in various host systems, such as Escherichia coli or yeast, allowing for controlled and efficient synthesis[3][4].

Microbial biotransformation offers an alternative and often more cost-effective method for progesterone hydroxylation. Various fungal species, particularly from the genera Absidia and Isaria, have been identified for their ability to stereoselectively hydroxylate progesterone at the 11β position[5][6]. This whole-cell approach leverages the natural enzymatic machinery of the microorganisms, often simplifying the process by eliminating the need for enzyme purification and cofactor addition.

This guide will delve into the technical details of both methodologies, providing quantitative data, experimental protocols, and visual aids to support researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Enzymatic Synthesis of 11β-Hydroxyprogesterone

The enzymatic synthesis of 11β-hydroxyprogesterone from progesterone is predominantly catalyzed by the mitochondrial cytochrome P450 enzyme, steroid 11β-hydroxylase (CYP11B1). Aldosterone synthase (CYP11B2) also exhibits this activity, albeit to a lesser extent[1][2].

Key Enzymes and aKinetics

The efficiency of the enzymatic conversion is dependent on the kinetic parameters of the enzyme. The following table summarizes the reported kinetic data for the 11β-hydroxylation of progesterone by human cytochrome P450 11B2.

| Enzyme | Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹·μM⁻¹) | Reference |

| Human P450 11B2 | Progesterone | 5.7 | 31 | 5.4 | [7] |

Experimental Protocol: Recombinant Expression and In Vitro Hydroxylation

This protocol outlines the general steps for the heterologous expression of human CYP11B1 in E. coli, its purification, and subsequent use in an in vitro hydroxylation assay.

2.2.1. Expression of Recombinant Human CYP11B1

-

Vector Construction: The cDNA encoding human CYP11B1 is cloned into a suitable bacterial expression vector, such as pET or pCWori(+), often with an N-terminal modification to enhance expression and a His-tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) or JM109[3].

-

Culture Conditions:

-

Inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight.

-

Use the starter culture to inoculate a larger volume of Terrific Broth (TB) or LB broth.

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.8 mM.

-

Incubation: Continue the incubation at a lower temperature, typically 18-25°C, for 12-30 hours to promote proper protein folding.

-

Cell Harvesting: Harvest the cells by centrifugation.

2.2.2. Purification of Recombinant CYP11B1

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

-

Solubilization: Solubilize the membrane fraction containing the recombinant CYP11B1 using a suitable detergent.

-

Affinity Chromatography: Purify the His-tagged CYP11B1 from the solubilized fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Dialysis: Dialyze the purified enzyme against a storage buffer.

2.2.3. In Vitro 11β-Hydroxylation Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP11B1, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), progesterone (dissolved in a suitable solvent like DMSO), and a source of reducing equivalents (NADPH) and electron transfer partners (adrenodoxin and adrenodoxin reductase).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or dichloromethane) and extract the steroids.

-

Analysis: Analyze the extracted steroids by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the formation of 11β-hydroxyprogesterone[8].

Microbial Synthesis of 11β-Hydroxyprogesterone

Microbial biotransformation presents a valuable alternative to enzymatic synthesis, offering the potential for more cost-effective and scalable production of 11β-hydroxyprogesterone. Several fungal species have been shown to possess the enzymatic machinery necessary for this specific hydroxylation.

Key Microorganisms and Conversion Yields

While many fungi are known for 11α-hydroxylation, specific strains capable of 11β-hydroxylation have been identified. The following table summarizes some of the key microorganisms and their reported efficiencies in converting progesterone to its 11β-hydroxylated derivative.

| Microorganism | Product(s) | Yield/Conversion | Reference |

| Absidia orchidis | 11β-hydroxyprogesterone and 11α-hydroxyprogesterone | 4:1 ratio of 11β to 11α | [6] |

| Isaria farinosa | 6β,11α-dihydroxyprogesterone (major), potential for 11β-hydroxylation | 33% (for dihydroxy product) | [9] |

Note: The literature predominantly focuses on 11α-hydroxylation, and thus, quantitative data for 11β-hydroxylation is less abundant.

Experimental Protocol: Fungal Biotransformation

This protocol provides a general methodology for the biotransformation of progesterone using a fungal culture.

3.2.1. Microorganism and Culture Conditions

-

Strain Maintenance: Maintain the fungal strain (e.g., Absidia orchidis) on a suitable agar medium, such as potato dextrose agar (PDA).

-

Seed Culture: Inoculate a suitable liquid medium (e.g., potato dextrose broth or a custom medium containing glucose and peptone) with spores or mycelia from the agar plate.

-

Incubation: Incubate the seed culture at a specific temperature (e.g., 24-28°C) with shaking (e.g., 150 rpm) for a defined period (e.g., 24-48 hours) to obtain a sufficient amount of biomass[10].

3.2.2. Biotransformation Procedure

-

Substrate Addition: Add progesterone, typically dissolved in a water-miscible solvent like ethanol or dimethylformamide, to the fungal culture. The final concentration of progesterone can vary depending on the tolerance of the microorganism.

-

Incubation: Continue the incubation under the same conditions as the seed culture for a specified duration (e.g., 3-7 days)[10].

-

Sampling and Analysis: Periodically take samples from the culture to monitor the progress of the biotransformation using techniques like thin-layer chromatography (TLC) or HPLC.

3.2.3. Product Isolation and Purification

-

Extraction: After the desired conversion is achieved, separate the mycelia from the culture broth by filtration or centrifugation. Extract the steroids from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

-

Purification: Purify the 11β-hydroxyprogesterone from the crude extract using chromatographic techniques such as column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical methods like NMR, MS, and IR spectroscopy.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Steroidogenesis Pathway

This diagram illustrates the enzymatic conversion of progesterone to 11β-hydroxyprogesterone within the broader context of steroid biosynthesis.

Caption: Enzymatic conversion of Progesterone.

General Experimental Workflow

This diagram provides a high-level overview of the typical workflow for the synthesis and analysis of 11β-hydroxyprogesterone.

Caption: General synthesis and analysis workflow.

Conclusion

The synthesis of 11β-hydroxyprogesterone from progesterone is a well-established process with both enzymatic and microbial routes offering distinct advantages. The enzymatic approach, utilizing recombinant CYP11B1 or CYP11B2, provides high specificity and control over the reaction conditions. In contrast, microbial biotransformation, particularly with fungi like Absidia orchidis, can be a more economical and scalable option. The choice between these methods will depend on the specific requirements of the research or production goals, including desired yield, purity, cost, and available infrastructure. This guide has provided the foundational knowledge, quantitative data, and detailed protocols to empower researchers and drug development professionals in making informed decisions and successfully implementing the synthesis of this important steroid intermediate. Further research into novel microbial strains and protein engineering of steroid hydroxylases holds the promise of even more efficient and selective synthetic routes in the future.

References

- 1. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Progesterone modulates HSD11B1-mediated cortisol production in luteinized bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Absidia orchidis steroid 11β-hydroxylation system and its application in engineering Saccharomyces cerevisiae for one-step biotransformation to produce hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biotransformation of steroids by entomopathogenic strains of Isaria farinosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

11β-Hydroxyprogesterone: A Potent Endogenous Mineralocorticoid Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone.[1] Its synthesis is catalyzed by the enzymes steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2).[1] While typically present at low levels, 11β-OHP concentrations can be significantly elevated in certain pathological conditions, most notably in 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH).[1] In this condition, the normal steroidogenic pathway to cortisol and aldosterone is impaired, leading to the shunting of precursors towards alternative pathways, resulting in increased production of 11β-OHP.[1]

This technical guide provides a comprehensive overview of 11β-hydroxyprogesterone's role as a potent mineralocorticoid receptor (MR) agonist. It delves into its binding affinity, functional activity, and the molecular mechanisms underlying its action. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and drug development efforts in this area.

Data Presentation: Quantitative Analysis of 11β-Hydroxyprogesterone's Mineralocorticoid Activity

The following tables summarize the available quantitative data on the interaction of 11β-hydroxyprogesterone with the mineralocorticoid receptor.

Table 1: Mineralocorticoid Receptor Binding Affinity

| Compound | Receptor | Binding Affinity | Comments | Reference |

| 11β-Hydroxyprogesterone | Human Mineralocorticoid Receptor (hMR) | Slightly higher than aldosterone, cortisol, and deoxycorticosterone | Specific Ki or IC50 values are not well-documented in publicly available literature. | [2][3] |

| Aldosterone | Human Mineralocorticoid Receptor (hMR) | High Affinity | Serves as the primary endogenous mineralocorticoid. | [4] |

| Cortisol | Human Mineralocorticoid Receptor (hMR) | High Affinity | Affinity is similar to aldosterone. | [4] |

| Progesterone | Human Mineralocorticoid Receptor (hMR) | High Affinity | Generally considered an MR antagonist. | [3] |

Table 2: In Vitro Functional Activity (Transactivation)

| Compound | Assay System | Parameter | Value | Reference |

| 11β-Hydroxyprogesterone | Transiently expressed hMR in COS-7 cells | ED50 | 10-8 M | [5] |

| 11β-Hydroxyprogesterone | Co-transfection of hMR expression vector and luciferase reporter gene in CV-1 cells | Agonistic Activity | 9% of aldosterone transactivation | [2][3] |

| Aldosterone | Transiently expressed hMR in CV-1 cells | ED50 | ~0.01 nM | [6] |

Table 3: In Vivo Effects

| Compound | Animal Model | Dosage | Effect | Reference |

| 11β-Hydroxyprogesterone | Intact and adrenalectomized Sprague-Dawley rats | Continuous infusion | Significant elevation in blood pressure within 3 days. | [2][7] |

Molecular Mechanism of Action

The mineralocorticoid activity of 11β-hydroxyprogesterone is attributed to its ability to bind to and activate the mineralocorticoid receptor. The molecular basis for its agonist activity, despite the absence of the 21-hydroxyl group typically found in potent mineralocorticoids like aldosterone, lies in the unique interaction of its 11β-hydroxyl group with a specific amino acid residue within the MR ligand-binding domain.

Docking studies have revealed that the 11β-hydroxyl group of 11β-OHP forms a critical hydrogen bond with asparagine 770 (Asn770) of the human mineralocorticoid receptor.[5] This interaction is thought to stabilize the receptor in an active conformation, initiating the downstream signaling cascade.[5] Mutation of Asn770 to alanine (N770A) completely abolishes the ability of 11β-OHP to activate the hMR, confirming the essential role of this interaction.[5]

Signaling Pathway

The activation of the mineralocorticoid receptor by 11β-hydroxyprogesterone initiates a well-defined signaling cascade, leading to changes in gene expression and ultimately physiological effects, primarily related to sodium and potassium balance.

Caption: Mineralocorticoid receptor signaling pathway initiated by 11β-hydroxyprogesterone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mineralocorticoid activity of 11β-hydroxyprogesterone.

Radioligand Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of 11β-hydroxyprogesterone for the mineralocorticoid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Human mineralocorticoid receptor (hMR) preparation (e.g., from a T7-coupled rabbit reticulocyte lysate system expressing hMR).[2][3]

-

Radiolabeled mineralocorticoid (e.g., [³H]aldosterone).

-

Unlabeled 11β-hydroxyprogesterone.

-

Unlabeled aldosterone (for determining non-specific binding).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of unlabeled 11β-hydroxyprogesterone in the assay buffer.

-

Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd.

-

Prepare a high concentration solution of unlabeled aldosterone for determining non-specific binding.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Total Binding: Receptor preparation, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radiolabeled ligand, and a high concentration of unlabeled aldosterone.

-

Competitive Binding: Receptor preparation, radiolabeled ligand, and varying concentrations of unlabeled 11β-hydroxyprogesterone.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 11β-hydroxyprogesterone.

-

Use a non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Reporter Gene Assay (Transactivation)

This protocol outlines a luciferase-based reporter gene assay to measure the functional agonist activity of 11β-hydroxyprogesterone on the mineralocorticoid receptor.

Caption: Workflow for a luciferase reporter gene assay.

Materials:

-

Mammalian cell line (e.g., COS-7 or CV-1).

-

Human mineralocorticoid receptor (hMR) expression vector.

-

Luciferase reporter vector containing a mineralocorticoid response element (MRE) driving luciferase expression.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

11β-Hydroxyprogesterone.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium until they reach the desired confluency.

-

Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Cell Treatment:

-

After transfection, plate the cells into 96-well plates.

-

Allow the cells to recover for 24 hours.

-

Replace the medium with fresh medium containing varying concentrations of 11β-hydroxyprogesterone or a vehicle control.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a lysis buffer compatible with the luciferase assay system.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the concentration of 11β-hydroxyprogesterone.

-

Use a non-linear regression analysis to fit a dose-response curve and determine the ED50 value.

-

In Vivo Assay for Hypertensinogenic Activity

This protocol describes a method to assess the ability of 11β-hydroxyprogesterone to induce hypertension in rats.

Caption: Workflow for an in vivo hypertension assay in rats.

Materials:

-

Sprague-Dawley rats.

-

11β-Hydroxyprogesterone.

-

Vehicle (e.g., propylene glycol).

-

Osmotic minipumps.

-

Blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

-

Animal Preparation:

-

Acclimate male Sprague-Dawley rats to the housing conditions and handling procedures for at least one week.

-

Record baseline blood pressure measurements for several days before the start of the experiment.

-

-

Osmotic Minipump Implantation:

-

Anesthetize the rats.

-

Surgically implant osmotic minipumps subcutaneously. The pumps should be filled with either 11β-hydroxyprogesterone dissolved in the vehicle or the vehicle alone (control group).

-

-

Blood Pressure Monitoring:

-

Measure systolic blood pressure at regular intervals (e.g., daily or every other day) for the duration of the study (e.g., 14 days) using a non-invasive method like tail-cuff plethysmography.

-

-

Data Analysis:

-

Plot the mean systolic blood pressure over time for both the 11β-hydroxyprogesterone-treated group and the control group.

-

Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if there is a significant difference in blood pressure between the two groups over time.

-

Conclusion

11β-Hydroxyprogesterone is a potent endogenous agonist of the mineralocorticoid receptor. Its activity is of significant interest to researchers and clinicians, particularly in the context of endocrine disorders such as 21-hydroxylase deficiency where its levels are elevated. The molecular basis of its agonist action, involving a key interaction with Asn770 in the MR ligand-binding domain, provides a valuable insight into the structure-function relationship of the mineralocorticoid receptor. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the physiological and pathophysiological roles of 11β-hydroxyprogesterone and for the development of novel therapeutic strategies targeting the mineralocorticoid receptor. Further research is warranted to precisely quantify its binding affinity to the mineralocorticoid receptor and to fully elucidate its clinical implications.

References

- 1. 11β-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]

- 2. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. 11beta-hydroxyprogesterone acts as a mineralocorticoid agonist in stimulating Na+ absorption in mammalian principal cortical collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mineralocorticoid receptor discriminates aldosterone from glucocorticoids independently of the 11 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Inhibition of 11β-Hydroxysteroid Dehydrogenase by 11β-Hydroxyprogesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of 11β-hydroxyprogesterone (11β-OHP) on the two primary isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), 11β-HSD1 and 11β-HSD2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction

11β-hydroxysteroid dehydrogenases are crucial enzymes in the prereceptor metabolism of glucocorticoids, thereby modulating their access to glucocorticoid (GR) and mineralocorticoid receptors (MR). The two main isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct functions and tissue distributions. 11β-HSD1 primarily acts as a reductase in vivo, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid action.[1] In contrast, 11β-HSD2 is a potent dehydrogenase that inactivates cortisol to cortisone, protecting the mineralocorticoid receptor from illicit occupation by cortisol, particularly in aldosterone-sensitive tissues.[2]

11β-hydroxyprogesterone (11β-OHP), an endogenous steroid, has been identified as a potent competitive inhibitor of both 11β-HSD isoforms.[3] Its ability to modulate the activity of these enzymes makes it a subject of significant interest in understanding the regulation of glucocorticoid and mineralocorticoid signaling in various physiological and pathological states.

Quantitative Data on 11β-HSD Inhibition by 11β-Hydroxyprogesterone

The inhibitory potency of 11β-hydroxyprogesterone against 11β-HSD1 and 11β-HSD2 has been quantified in various in vitro systems. The following table summarizes the available data for inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Isoform | Inhibitor | Value | Units | Species | Enzyme Source | Reference(s) |

| 11β-HSD1 | 11β-Hydroxyprogesterone | 1 | µM | Not Specified | Not Specified | [4] |

| 11β-HSD2 | 11β-Hydroxyprogesterone | 0.140 | µM | Not Specified | Not Specified | [4] |

| 11β-HSD2 | 11β-Hydroxyprogesterone | 0.007 | µM | Human | Kidney microsomes | [5] |

Signaling Pathways

The inhibition of 11β-HSD enzymes by 11β-hydroxyprogesterone has significant implications for glucocorticoid and mineralocorticoid signaling pathways.

Glucocorticoid Receptor Signaling Pathway

11β-HSD1 activity is critical in tissues where glucocorticoid signaling needs to be amplified, such as the liver and adipose tissue. By converting cortisone to cortisol, 11β-HSD1 increases the local concentration of active glucocorticoids available to bind to the glucocorticoid receptor (GR), leading to the transcription of glucocorticoid-responsive genes. Inhibition of 11β-HSD1 by 11β-OHP would therefore be expected to attenuate this amplification, reducing the glucocorticoid effect in these tissues.

Mineralocorticoid Receptor Signaling Pathway

In mineralocorticoid target tissues like the kidney, 11β-HSD2 plays a protective role by inactivating cortisol, thereby preventing it from binding to the mineralocorticoid receptor (MR), which has a high affinity for both aldosterone and cortisol. This ensures that aldosterone is the primary ligand for MR under normal physiological conditions. Inhibition of 11β-HSD2 by 11β-OHP would lead to an increase in intracellular cortisol levels, allowing cortisol to bind to and activate the MR, potentially leading to effects mimicking hyperaldosteronism.

Experimental Protocols

The following sections detail generalized protocols for assessing the inhibitory activity of compounds like 11β-hydroxyprogesterone on 11β-HSD1 and 11β-HSD2.

11β-HSD Inhibition Assay in Cell Lysates

This method utilizes lysates from cells overexpressing either 11β-HSD1 or 11β-HSD2 to measure the conversion of a radiolabeled substrate in the presence of an inhibitor.

Materials:

-

HEK-293 or CHO cells stably transfected with human 11β-HSD1 or 11β-HSD2.

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Radiolabeled substrate: [³H]cortisone for 11β-HSD1 reductase assay; [³H]cortisol for 11β-HSD2 dehydrogenase assay.

-

Cofactors: NADPH for 11β-HSD1; NAD⁺ for 11β-HSD2.

-

11β-Hydroxyprogesterone (or other test inhibitors).

-

Scintillation fluid and vials.

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Cell Lysate Preparation:

-

Culture transfected cells to confluence.

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend cells in ice-cold lysis buffer and lyse by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), the appropriate cofactor (NADPH for 11β-HSD1, NAD⁺ for 11β-HSD2), and varying concentrations of 11β-hydroxyprogesterone.

-

Pre-incubate the mixture for a short period at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled cortisol and cortisone).

-

-

Product Separation and Quantification:

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate and product using either TLC or HPLC.

-

Quantify the amount of radiolabeled product formed by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of substrate conversion for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., Cheng-Prusoff equation for competitive inhibition).

-

Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

SPA is a homogeneous assay format that is well-suited for high-throughput screening of enzyme inhibitors.[6][7]

Principle: This assay measures the production of [³H]cortisol from [³H]cortisone by 11β-HSD1. A specific anti-cortisol antibody is bound to protein A-coated SPA beads. When [³H]cortisol is produced, it binds to the antibody, bringing the tritium isotope in close proximity to the scintillant embedded in the bead, which results in a detectable light signal. Unbound [³H]cortisone does not generate a signal.

Materials:

-

Microsomes from cells expressing 11β-HSD1.

-

[³H]cortisone.

-

NADPH.

-

11β-Hydroxyprogesterone (or other test inhibitors).

-

Anti-cortisol monoclonal antibody.

-

Protein A-coated SPA beads.

-

Assay buffer.

-

Microplates (e.g., 96- or 384-well).

-

Microplate scintillation counter.

Procedure:

-

Assay Preparation:

-

In each well of a microplate, add the assay buffer, 11β-HSD1 microsomes, NADPH, and the test inhibitor (e.g., 11β-hydroxyprogesterone) at various concentrations.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [³H]cortisone to each well.

-

Incubate the plate at room temperature or 37°C for a specific duration to allow for cortisol production.

-

-

Signal Detection:

-

Stop the reaction by adding a mixture of the anti-cortisol antibody and the protein A-coated SPA beads.

-

Incubate to allow for the binding of [³H]cortisol to the antibody-bead complex.

-

Measure the light output using a microplate scintillation counter.

-

-

Data Analysis:

-

The signal intensity is directly proportional to the amount of [³H]cortisol produced.

-

Calculate the percentage of inhibition for each concentration of 11β-hydroxyprogesterone.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

11β-hydroxyprogesterone is a potent endogenous inhibitor of both 11β-HSD1 and 11β-HSD2. Its inhibitory activity, particularly its stronger effect on 11β-HSD2, highlights its potential role in modulating mineralocorticoid receptor activation and consequently, electrolyte balance and blood pressure. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of modulating 11β-HSD activity. Further research is warranted to fully elucidate the physiological and pathophysiological significance of 11β-hydroxyprogesterone and to explore the development of selective 11β-HSD inhibitors for various clinical applications.

References

- 1. bmrservice.com [bmrservice.com]

- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of 11β-Hydroxyprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is an endogenous steroid hormone and a potent mineralocorticoid, playing a crucial role in steroidogenesis.[1] While not as abundant as other steroid hormones, its metabolic pathway is of significant interest, particularly in the context of endocrine disorders and the development of novel therapeutics. This technical guide provides an in-depth exploration of the metabolic fate of 11β-OHP, detailing its synthesis, degradation, and alternative conversion pathways. The guide summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual diagrams of the core pathways.

Biosynthesis of 11β-Hydroxyprogesterone

The primary precursor for the synthesis of 11β-OHP is progesterone. The conversion is catalyzed by two key enzymes located in the inner mitochondrial membrane of adrenal cortical cells:

-

Steroid 11β-hydroxylase (CYP11B1): This is the primary enzyme responsible for the 11β-hydroxylation of progesterone to form 11β-OHP.[1]

-

Aldosterone synthase (CYP11B2): To a lesser extent, this enzyme also contributes to the formation of 11β-OHP from progesterone.[1]

Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher than that of CYP11B1 and CYP11B2, leading to the preferential synthesis of 11-deoxycorticosterone. However, in conditions such as 21-hydroxylase deficiency, the accumulation of progesterone shunts its metabolism towards the 11β-hydroxylation pathway, resulting in elevated levels of 11β-OHP.[1]

Degradation and Interconversion

Once synthesized, 11β-OHP can be reversibly converted to 11-ketoprogesterone (11KP4). This reaction is governed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes:

-

11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme catalyzes the oxidation of 11β-OHP to 11KP4.[2]

-

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme mediates the reverse reaction, converting 11KP4 back to 11β-OHP.[2]

The "Backdoor" Pathway: Androgen Synthesis

A significant aspect of 11β-OHP metabolism is its entry into an alternative "backdoor" pathway, which leads to the synthesis of potent androgens. This pathway is particularly relevant in hyperandrogenic disorders. The key enzymatic steps in this pathway include:

-

5α-reduction: 11β-OHP and 11KP4 are metabolized by 5α-reductase (SRD5A) to 5α-pregnan-11β-ol-3,20-dione and 5α-pregnan-3,11,20-trione, respectively.[2]

-

3α-reduction: Subsequently, 3α-hydroxysteroid dehydrogenase (AKR1C2) converts these intermediates to 5α-pregnan-3α,11β-diol-20-one and 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[2]

-

17α-hydroxylation and 17,20-lyase activity: Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) then acts on these C21 steroids to produce C19 androgens, ultimately leading to the formation of 11-ketodihydrotestosterone (11KDHT).[2]

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of 11β-Hydroxyprogesterone.

Table 1: Serum Concentrations of 11β-Hydroxyprogesterone

| Condition | Concentration Range (ng/mL) | Reference |

| 21-Hydroxylase Deficiency | 0.012 - 3.37 | [1] |

| Control Group | Below detection limit (0.012) | [1] |

Table 2: Tissue Concentrations of 11β-Hydroxyprogesterone and Related Metabolites

| Tissue | Steroid | Concentration (ng/g) | Reference |

| Prostate Cancer | 11β-Hydroxyprogesterone | ~32 | [3] |

| Prostate Cancer | 11α-Hydroxyprogesterone | ~23 | [3] |

| Prostate Cancer | 11-Ketoprogesterone | >300 | [3] |

Table 3: Enzyme Kinetic Parameters for 11β-HSD Isozymes

| Enzyme | Substrate | Apparent Km | Apparent Vmax | Reference |

| 11β-HSD1 | Cortisone | 0.3 µM | - | [4] |

| 11β-HSD1 | Cortisol | 2.1 µM | - | [4] |

| 11β-HSD2 | Cortisol | 137 nmol/l | 128 pmol/h/mg protein | [5] |

Experimental Protocols

The elucidation of the metabolic pathways of 11β-OHP has been achieved through a combination of in vitro experimental models and advanced analytical techniques.

In Vitro Cell Models

-

Human Embryonic Kidney (HEK-293) Cells: These cells are readily transfectable and are commonly used to express specific steroidogenic enzymes (e.g., CYP11B1, 11β-HSD2, SRD5A, CYP17A1) to study their individual roles in 11β-OHP metabolism.[2]

-

Prostate Cancer Cell Lines (LNCaP): These cells endogenously express a range of steroidogenic enzymes, providing a more physiologically relevant model to study the complete metabolic cascade of 11β-OHP to androgens.[2]

Subcellular Fractions

-

Microsomes: Preparations of the endoplasmic reticulum, rich in membrane-bound enzymes like 11β-HSD and CYP17A1, are used to investigate specific enzymatic conversions.

-

S9 Fractions: This is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, allowing for the study of multi-step metabolic pathways.

Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of steroids and their metabolites in biological matrices. It allows for the identification and measurement of various intermediates and end-products of 11β-OHP metabolism.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of steroid metabolites, often after derivatization to increase their volatility.

Visualizing the Pathways

To provide a clear understanding of the metabolic transformations of 11β-Hydroxyprogesterone, the following diagrams have been generated using the DOT language.

Caption: Core metabolic pathway of 11β-Hydroxyprogesterone.

Caption: "Backdoor" metabolic pathway of 11β-Hydroxyprogesterone.

References

- 1. Metabolism of "new" anabolic steroids: Development of in vitro methodology in metabolite production and analytical techniques | World Anti Doping Agency [wada-ama.org]

- 2. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11α-Hydroxyprogesterone, a potent 11β-hydroxysteroid dehydrogenase inhibitor, is metabolised by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce C11α-derivatives of 21-deoxycortisol and 11-hydroxyandrostenedione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Endogenous 11β-Hydroxyprogesterone: A Technical Guide to its Physiological Functions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 11β-hydroxyprogesterone (11β-OHP) is a naturally occurring steroid hormone derived from progesterone. While historically considered a minor metabolite, emerging research has illuminated its significant physiological roles, particularly in mineralocorticoid signaling and as a key intermediate in alternative androgen synthesis pathways. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of 11β-OHP. It details its potent agonist activity at the mineralocorticoid receptor and its inhibitory effects on 11β-hydroxysteroid dehydrogenase enzymes. Furthermore, this document outlines its involvement in the "backdoor" pathway of androgen synthesis, which has implications for various physiological and pathophysiological states, including congenital adrenal hyperplasia and prostate cancer. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this multifaceted steroid.

Introduction

11β-hydroxyprogesterone (21-deoxycorticosterone) is an endogenous steroid synthesized from progesterone.[1] Its physiological importance stems from two primary functions: acting as a potent mineralocorticoid and serving as a precursor in the backdoor pathway of androgen synthesis.[1] This guide will delve into the known physiological functions of 11β-OHP, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Biosynthesis and Metabolism

The synthesis of 11β-OHP is catalyzed by steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2), both of which hydroxylate progesterone at the 11β position.[1] Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher, leading to the preferential synthesis of 11-deoxycorticosterone.[1] However, in conditions of 21-hydroxylase deficiency, the substrate progesterone is shunted towards the synthesis of 11β-OHP.[1]

11β-OHP is a substrate for 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts it to 11-ketoprogesterone (11-KP).[2] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[2] Furthermore, 11β-OHP can be metabolized through the backdoor pathway to generate potent androgens like 11-ketodihydrotestosterone (11KDHT).

Quantitative Data on Biosynthesis and Metabolism

| Parameter | Value | Condition/Enzyme | Reference |

| Serum 11β-OHP | < 0.012 ng/mL | Healthy control group | [1] |

| Serum 11β-OHP | 0.012 - 3.37 ng/mL | 21-hydroxylase deficiency | [1] |

| Progesterone Conversion | - | Catalyzed by CYP11B1 and CYP11B2 to 11β-OHP | |

| 11β-OHP Conversion | - | Converted to 11-ketoprogesterone by 11β-HSD2 | [2] |

| 11-ketoprogesterone Conversion | - | Converted back to 11β-OHP by 11β-HSD1 | [2] |

Physiological Functions

Mineralocorticoid Activity

11β-OHP is a potent agonist of the mineralocorticoid receptor (MR).[3][4] Activation of the MR by 11β-OHP in renal cortical collecting duct cells stimulates sodium absorption.[5] This activity is attributed to the interaction of the 11β-hydroxyl group with asparagine 770 in the MR ligand-binding domain.[5] The potent mineralocorticoid activity of 11β-OHP can contribute to hypertension.[4][6]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-OHP is a potent competitive inhibitor of both 11β-HSD1 and 11β-HSD2.[1][6] By inhibiting 11β-HSD2, which normally inactivates cortisol to cortisone, 11β-OHP can potentiate the mineralocorticoid effects of cortisol on the MR, further contributing to sodium retention and hypertension.[6][7][8]

Quantitative Data on Receptor Activation and Enzyme Inhibition

| Parameter | Value | Target | Cell Line/System | Reference |

| ED50 for MR activation | 10 nM | Human Mineralocorticoid Receptor | COS-7 cells | [3][4] |

| IC50 for 11β-HSD1 inhibition | 1 µM | 11β-HSD1 | - | |

| IC50 for 11β-HSD2 inhibition | 0.140 µM | 11β-HSD2 | - |

Role in the Backdoor Pathway of Androgen Synthesis

In certain pathological conditions, such as 21-hydroxylase deficiency, 11β-OHP can be shunted into the backdoor pathway of androgen synthesis. In this pathway, 11β-OHP and its metabolite 11-ketoprogesterone can be converted by a series of enzymes, including 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), to the potent androgen 11-ketodihydrotestosterone (11KDHT). This has been demonstrated in prostate cancer cell models like LNCaP.

Signaling and Metabolic Pathways

Diagram 1: Biosynthesis and Metabolism of 11β-Hydroxyprogesterone

Caption: Biosynthesis of 11β-OHP from progesterone and its subsequent metabolism.

Diagram 2: Mechanism of Mineralocorticoid Action and 11β-HSD Inhibition

Caption: 11β-OHP acts as a mineralocorticoid agonist and inhibits 11β-HSD2.

Experimental Protocols

Quantification of 11β-Hydroxyprogesterone in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 11β-OHP in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human serum samples

-

11β-Hydroxyprogesterone analytical standard

-

Deuterated 11β-Hydroxyprogesterone internal standard (e.g., 11β-OHP-d4)

-

Methyl tert-butyl ether (MTBE)

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

To 200 µL of serum, add the deuterated internal standard.

-

Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex vigorously for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases consisting of water and methanol with a small percentage of formic acid is typically employed to achieve separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transitions for both 11β-OHP and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the 11β-OHP analytical standard.

-

Quantify the concentration of 11β-OHP in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Diagram 3: Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantifying 11β-OHP in serum using LC-MS/MS.

Mineralocorticoid Receptor Activation Assay

This protocol describes a cell-based reporter gene assay to determine the agonist activity of 11β-OHP on the human mineralocorticoid receptor (MR).

Materials:

-

HEK-293 or COS-7 cells

-

Expression vector for human MR

-

Reporter plasmid containing a mineralocorticoid response element (MRE) driving a luciferase gene

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

11β-Hydroxyprogesterone

-

Aldosterone (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK-293 or COS-7 cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the human MR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

-

-

Compound Treatment:

-

Prepare serial dilutions of 11β-OHP and aldosterone in the appropriate medium.

-

Treat the transfected cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the ED50 value by fitting the data to a sigmoidal dose-response curve.

-

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory effect of 11β-OHP on 11β-HSD2 activity.

Materials:

-

HEK-293 cells stably or transiently expressing human 11β-HSD2

-

[³H]-Cortisol (radiolabeled substrate)

-

Unlabeled cortisol and cortisone

-

11β-Hydroxyprogesterone

-

NAD⁺ (cofactor for 11β-HSD2)

-

Cell lysis buffer

-

Scintillation fluid and counter

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Enzyme Preparation:

-

Prepare lysates from HEK-293 cells overexpressing 11β-HSD2.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, combine the cell lysate, NAD⁺, and varying concentrations of 11β-OHP. Include a control with no inhibitor.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [³H]-Cortisol.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching solution (e.g., ethyl acetate with unlabeled cortisol and cortisone as carriers).

-

-

Analysis:

-

Extract the steroids with an organic solvent.

-

Separate the substrate ([³H]-Cortisol) from the product ([³H]-Cortisone) using TLC.

-

Quantify the radioactivity in the cortisol and cortisone spots using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of cortisol converted to cortisone for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the 11β-OHP concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

Endogenous 11β-hydroxyprogesterone is a physiologically active steroid with significant implications for mineralocorticoid homeostasis and androgen synthesis. Its dual role as a potent MR agonist and an inhibitor of 11β-HSD enzymes underscores its potential contribution to both normal physiology and the pathophysiology of conditions like hypertension and congenital adrenal hyperplasia. The elucidation of its involvement in the backdoor androgen pathway opens new avenues for research, particularly in the context of endocrine disorders and hormone-dependent cancers. The technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the multifaceted functions of this important endogenous steroid.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 4. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. addgene.org [addgene.org]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to 11β-Hydroxyprogesterone: From Discovery to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone that has garnered significant interest in the scientific community. Initially considered a minor adrenal steroid, recent research has illuminated its crucial roles in both normal physiology and pathological conditions, particularly in disorders of steroidogenesis. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, biological functions, and analytical methodologies related to 11β-Hydroxyprogesterone, tailored for professionals in research and drug development.

Discovery and History

The story of 11β-Hydroxyprogesterone is intrinsically linked to the broader history of adrenal cortex research. In the mid-20th century, pioneering work by chemists like Tadeus Reichstein and Edward Calvin Kendall led to the isolation and structural elucidation of numerous corticosteroids from adrenal extracts.[1][2][3][4][5] This era of intensive research laid the foundation for understanding the complex pathways of steroid biosynthesis.

The development of radioimmunoassay (RIA) techniques in the 1960s and 1970s revolutionized endocrinology by enabling the sensitive and specific measurement of steroid hormones in biological fluids.[6] These methods were crucial in identifying and quantifying previously unknown or difficult-to-measure steroids, including the precursors and metabolites in the steroidogenic cascade. While the initial focus was on major hormones like cortisol and aldosterone, the advancement of analytical techniques, particularly mass spectrometry, has allowed for a more detailed profiling of the steroid metabolome, bringing attention to molecules like 11β-Hydroxyprogesterone.

Biosynthesis of 11β-Hydroxyprogesterone

11β-Hydroxyprogesterone is synthesized from progesterone through the action of two key mitochondrial cytochrome P450 enzymes:

-

Steroid 11β-hydroxylase (CYP11B1): Primarily located in the zona fasciculata of the adrenal cortex, CYP11B1 is the main enzyme responsible for the conversion of 11-deoxycortisol to cortisol. It also catalyzes the 11β-hydroxylation of progesterone to form 11β-Hydroxyprogesterone.[7]

-

Aldosterone synthase (CYP11B2): Found in the zona glomerulosa, CYP11B2 is primarily responsible for the synthesis of aldosterone. However, it also possesses 11β-hydroxylase activity and can convert progesterone to 11β-Hydroxyprogesterone, albeit to a lesser extent than CYP11B1.[8][9]

The kinetic parameters for the 11β-hydroxylation of progesterone by these enzymes are summarized in the table below.

Table 1: Kinetic Parameters for 11β-Hydroxyprogesterone Synthesis

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) or kcat (min-1) | Source |

| Human CYP11B2 | Progesterone | Similar to 11-deoxycorticosterone | ~20–30 min-1 (kcat) | [8] |

| Human CYP11B1 | Progesterone | Data not readily available | Data not readily available |

Note: Detailed kinetic data for human CYP11B1 with progesterone as a substrate is not as extensively characterized in the literature as it is for its primary substrate, 11-deoxycortisol.

The following diagram illustrates the enzymatic conversion of progesterone to 11β-Hydroxyprogesterone.

Biological Functions and Signaling Pathways

11β-Hydroxyprogesterone exerts its biological effects through various mechanisms, primarily by acting as a potent mineralocorticoid and as an inhibitor of 11β-hydroxysteroid dehydrogenase.

Mineralocorticoid Activity

11β-Hydroxyprogesterone is a potent agonist of the mineralocorticoid receptor (MR), leading to sodium retention and potassium excretion, which can contribute to hypertension.[10] Its affinity for the MR is significant, and it can activate the receptor to a degree comparable to aldosterone in some experimental systems.

Table 2: Receptor Binding and Activation Data

| Receptor | Ligand | Kd (nM) | EC50 (nM) | IC50 (nM) | Notes | Source |

| Mineralocorticoid Receptor (MR) | 11β-Hydroxyprogesterone | - | 10 | - | Activation in COS-7 cells expressing human MR. | |

| 11β-HSD1 | 11β-Hydroxyprogesterone | - | - | Potent inhibitor | Inhibition of rat liver microsomes. | |

| 11β-HSD2 | 11β-Hydroxyprogesterone | - | - | Potent inhibitor | Inhibition in lysates of JEG-3 cells. |

The signaling pathway initiated by 11β-Hydroxyprogesterone binding to the mineralocorticoid receptor is depicted below.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-Hydroxyprogesterone is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2). These enzymes are responsible for the interconversion of active cortisol and inactive cortisone. By inhibiting 11β-HSD, 11β-Hydroxyprogesterone can increase the local concentration of cortisol, potentially leading to glucocorticoid-mediated effects.

Role in Congenital Adrenal Hyperplasia (CAH)

The clinical significance of 11β-Hydroxyprogesterone is most pronounced in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. In this condition, the block in the classical steroidogenesis pathway leads to the accumulation of progesterone and 17α-hydroxyprogesterone. These precursors are then shunted into alternative pathways, including the "backdoor pathway" of androgen synthesis.

In the context of 21-hydroxylase deficiency, the increased levels of progesterone serve as a substrate for CYP11B1 and CYP11B2, leading to a significant elevation in 11β-Hydroxyprogesterone levels. This contributes to the mineralocorticoid excess and hypertension often seen in patients with this form of CAH.

The following diagram illustrates the altered steroidogenesis pathway in 21-hydroxylase deficiency, highlighting the formation of 11β-Hydroxyprogesterone.

Experimental Protocols

Measurement of 11β-Hydroxyprogesterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11β-Hydroxyprogesterone and other steroids in biological matrices.

Sample Preparation (Serum/Plasma):

-

Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-11β-Hydroxyprogesterone).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from 30% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 11β-Hydroxyprogesterone and the internal standard.

Cell-Based Steroid Metabolism Assay

This protocol describes a general workflow for studying the metabolism of progesterone to 11β-Hydroxyprogesterone in a cell-based system, such as HEK293 cells transfected with CYP11B1 or CYP11B2.

Workflow:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 24-well plates.

-

Transfect cells with a plasmid encoding human CYP11B1 or CYP11B2 using a suitable transfection reagent.

-

-

Steroid Incubation:

-

24-48 hours post-transfection, replace the medium with fresh serum-free medium containing a known concentration of progesterone (e.g., 1 µM).

-

-

Sample Collection:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the cell culture medium.

-

-

Steroid Extraction:

-

Extract steroids from the collected medium using liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether).

-

-

Analysis:

-

Analyze the extracted steroids by LC-MS/MS to quantify the formation of 11β-Hydroxyprogesterone.

-

Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of 11β-Hydroxyprogesterone for the mineralocorticoid receptor.

Materials:

-

MR-containing cell lysate or purified receptor.

-

Radiolabeled ligand (e.g., [³H]-aldosterone).

-

Unlabeled 11β-Hydroxyprogesterone (competitor).

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a microtiter plate, combine the MR preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of unlabeled 11β-Hydroxyprogesterone.

-

Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC₅₀ value, from which the Kᵢ can be calculated.

Conclusion

11β-Hydroxyprogesterone has emerged from the shadows of steroidogenesis to become a molecule of significant clinical and research interest. Its potent mineralocorticoid activity and its role as a key biomarker in 21-hydroxylase deficiency underscore its importance in adrenal pathophysiology. The detailed methodologies and data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the multifaceted roles of this intriguing steroid and to explore its potential as a therapeutic target or diagnostic marker. As analytical techniques continue to advance, a deeper understanding of the "backdoor" and other alternative steroid pathways will undoubtedly reveal even more about the complex and fascinating world of steroid hormones.

References

- 1. nobelprize.org [nobelprize.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Tadeusz Reichstein (1897-1996): a cofounder of modern steroid treatment in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tadeus Reichstein | Nobel Prize, Synthetic Hormones, Chemistry | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid 11β-hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11 alpha- and 11 beta-hydroxyprogesterone, potent inhibitors of 11 beta-hydroxysteroid dehydrogenase, possess hypertensinogenic activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 11β-Hydroxyprogesterone and its Role in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone.[1] While typically present at low levels, its accumulation in certain pathological conditions, notably specific forms of congenital adrenal hyperplasia (CAH), is strongly associated with the development of hypertension.[1][2] This document provides a comprehensive technical overview of 11β-OHP, detailing its synthesis, its multifaceted mechanism of action in promoting hypertension, and the analytical methods used for its quantification. The primary hypertensinogenic effects of 11β-OHP are mediated through its actions as a potent mineralocorticoid and as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critical for protecting the mineralocorticoid receptor from glucocorticoid activation.[1][3][4] Understanding these pathways is crucial for the development of targeted therapies for related forms of endocrine hypertension.

Introduction

Hypertension is a multifactorial disease and a leading cause of cardiovascular morbidity and mortality. While essential hypertension is the most common form, a subset of cases is attributable to underlying endocrine disorders. Among these, dysregulation of steroid hormone biosynthesis can lead to the production of steroids with potent mineralocorticoid activity, causing sodium retention, volume expansion, and elevated blood pressure.[2] 11β-hydroxyprogesterone (11β-OHP) is one such steroid.[1] Although not a major product of normal adrenal steroidogenesis, its production is significantly increased in genetic deficiencies of steroidogenic enzymes, such as 21-hydroxylase and 17α-hydroxylase.[1][5][6] This guide explores the critical role of 11β-OHP in the pathophysiology of hypertension.

Synthesis and Metabolism of 11β-Hydroxyprogesterone

11β-OHP is synthesized from progesterone through the action of the enzyme steroid 11β-hydroxylase (encoded by the CYP11B1 gene) and, to a lesser extent, aldosterone synthase (CYP11B2).[1][7] In normal physiology, the 21-hydroxylation of progesterone to 11-deoxycorticosterone is a much more efficient pathway.[1] However, in conditions where 21-hydroxylase is deficient, progesterone accumulates and is shunted towards 11β-hydroxylation, leading to a significant increase in 11β-OHP levels.[1]

Similarly, in 17α-hydroxylase deficiency, the block in cortisol and sex steroid synthesis leads to an accumulation of precursors like progesterone and corticosterone, which can be converted to 11β-OHP and other mineralocorticoid-acting steroids.[5][6][8]

Mechanism of Action in Hypertension

11β-OHP contributes to hypertension through two primary mechanisms: direct activation of the mineralocorticoid receptor and inhibition of 11β-hydroxysteroid dehydrogenase.

Direct Mineralocorticoid Receptor (MR) Agonism

11β-OHP is a potent mineralocorticoid.[1] It binds to and activates the mineralocorticoid receptor (MR) in the distal nephron of the kidney.[9] MR activation leads to the transcription of genes involved in sodium and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in increased sodium reabsorption, expansion of extracellular fluid volume, and consequently, an elevation in blood pressure. Studies have shown that 11β-OHP activates the human mineralocorticoid receptor with an ED₅₀ of 10 nM.[9]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-OHP is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2).[1][3][4] The 11β-HSD2 isoform is particularly important in mineralocorticoid target tissues like the kidney.[10] It normally inactivates glucocorticoids (like cortisol), which circulate at much higher concentrations than aldosterone, by converting them to their inactive 11-keto forms (cortisone).[3][11] This enzymatic barrier prevents glucocorticoids from illicitly activating the MR, which has a high affinity for both mineralocorticoids and glucocorticoids.[11][12]